2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione
Description
Properties
CAS No. |
148599-74-0 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2,5,8-trimethyl-2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione |
InChI |
InChI=1S/C9H13N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h4-6H,1-3H3,(H,11,13) |
InChI Key |
VVRCGNIIDMVSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC(C(=O)N2C(C(=O)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5,8-trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione typically involves:
- Construction of the imidazo[1,2-a]pyrazine fused ring system.
- Introduction of methyl substituents at specific ring positions.
- Formation of the dione (keto) functionalities at positions 3 and 6.
The key synthetic approach is a condensation reaction between appropriate pyrazine derivatives and nitrogen-containing nucleophiles, followed by cyclization and oxidation steps to form the fused bicyclic dione structure.
Specific Synthetic Routes
Condensation of Pyrazole Derivatives with Aldehydes and Amines
- Pyrazole derivatives (e.g., 2,3-diaryloxirane-2,3-dicarbonitriles) react with nitrogen nucleophiles such as hydrazine derivatives or methyl glycinate in refluxing ethanol or n-butanol to form pyrazolone intermediates.
- These intermediates undergo condensation with aromatic aldehydes or methyl glycinate to form Schiff bases and subsequently cyclize to yield fused heterocyclic compounds including imidazo-pyrazine derivatives.
Formation of Imidazo[1,2-a]pyrazine Core
- The reaction of hydrazine hydrate with pyrazole derivatives in boiling solvents leads to the formation of pyrazolone and imidazolopyrazolone compounds.
- The imidazo[1,2-a]pyrazine ring is formed via intramolecular cyclization involving nucleophilic attack of amino groups on carbonyl or ester functionalities, followed by dehydration and rearrangement steps.
Optimization and Variations
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole derivative + Hydrazine hydrate in ethanol, reflux 6 h | Formation of pyrazolone intermediate | 68–73 | Solid isolated by filtration and recrystallization |
| 2 | Pyrazolone + Aromatic aldehyde in boiling ethanol | Schiff base formation via condensation | 68–72 | Water molecule eliminated during condensation |
| 3 | Schiff base + methyl glycinate in ethanol, reflux | Cyclization to pyrazolo-pyrazinone derivative | 65–77 | Intermediate rearrangement to stable fused ring |
| 4 | Treatment with phosphorus oxychloride (if applicable) | Ring closure to tricyclic compound | Variable | Enhances ring fusion and keto group formation |
Analytical and Spectroscopic Characterization Supporting Preparation
- IR Spectroscopy: Characteristic absorption bands for NH (3300–3350 cm⁻¹), aromatic CH (3050–3060 cm⁻¹), and carbonyl groups (1700–1715 cm⁻¹) confirm functional groups.
- NMR Spectroscopy:
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~195 g/mol) confirm molecular integrity.
Research Findings and Optimization Insights
- The condensation and cyclization reactions are sensitive to reaction time and temperature; prolonged reflux can improve yields but may also lead to side products.
- The choice of nitrogen nucleophile (hydrazine hydrate, methyl hydrazine, phenyl hydrazine) influences the substitution pattern and ring closure efficiency.
- The use of aromatic aldehydes in condensation steps allows for structural diversification, which can be adapted for analog synthesis.
- The formation of the fused imidazo[1,2-a]pyrazine ring system is facilitated by intramolecular nucleophilic attack and dehydration mechanisms, supported by NMR and IR data.
- Alternative synthetic routes involving Buchwald-Hartwig cross-coupling have been explored for related imidazo[1,2-a]pyrazine derivatives but are less common for this specific dione compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazine Condensation | Pyrazole derivatives | Hydrazine hydrate | Ethanol, reflux 6 h | 68–73 | Forms pyrazolone intermediate |
| Schiff Base Formation | Pyrazolone + Aldehyde | Aromatic aldehydes | Ethanol, reflux | 68–72 | Water loss during condensation |
| Cyclization with Amino Ester | Schiff base + Methyl glycinate | Methyl glycinate | Ethanol, reflux | 65–77 | Rearrangement to fused ring |
| Ring Closure | Intermediate + POCl3 | Phosphorus oxychloride | Reflux | Variable | Enhances tricyclic formation |
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. Specifically, 2,5,8-trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as an inhibitor of the Helicobacter pylori VirB11 ATPase, suggesting its role as an ATP mimic in inhibiting bacterial growth .
Cancer Research
The compound has shown promise in cancer treatment research. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Experimental data indicate that certain analogs can inhibit specific pathways crucial for tumor growth .
Neuroprotective Effects
Recent studies have suggested that imidazo[1,2-a]pyrazine derivatives may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses presents opportunities for developing treatments for neurodegenerative diseases .
Agriculture
Pesticidal Properties
The compound's nitrogen-containing heterocyclic structure has led to investigations into its use as a pesticide. Preliminary studies indicate that it may be effective against certain agricultural pests while being environmentally benign compared to traditional pesticides .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Helicobacter pylori | 8 µg/mL |
Table 2: Potential Applications in Cancer Research
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Tumor Growth Inhibition | Inhibits ATPase activity in cancer cells | |
| Anti-inflammatory Effects | Modulates neuroinflammatory pathways |
Case Studies
Case Study 1: Antimicrobial Efficacy Against Helicobacter pylori
In a controlled laboratory setting, derivatives of this compound were tested against Helicobacter pylori. The study found that the compound effectively inhibited bacterial growth at low concentrations (MIC = 8 µg/mL), indicating its potential as a therapeutic agent in treating infections caused by this pathogen .
Case Study 2: Neuroprotective Properties
A recent investigation assessed the neuroprotective effects of imidazo[1,2-a]pyrazine derivatives in models of neurodegeneration. The results showed a significant reduction in neuroinflammation and improved neuronal survival rates when treated with the compound .
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes critical differences between the target compound and its analogs:
Key Observations and Insights
Structural Diversity and Bioactivity
- Electron-Withdrawing Groups : Nitro (26g ) and trifluoromethyl ( ) substituents enhance lipophilicity and may improve blood-brain barrier penetration, contrasting with the target compound’s polar dione groups.
- Heterocycle Fusion : Imidazotriazine-diones introduce additional hydrogen-bonding sites (triazine N), improving solubility and metabolic stability over the target’s simpler pyrazine core.
Physicochemical and Drug-Like Properties
- Imidazotriazine-diones exhibit optimized drug-like properties (e.g., PSA ~80 Ų, moderate LogP) suitable for oral administration.
Biological Activity
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione (CAS No. 194666-10-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.203 g/mol
- CAS Number : 194666-10-9
- Physical State : Solid at room temperature
- Solubility : Information on water solubility is limited but is essential for pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
- Cytotoxicity : Research has shown that the compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy; however, further studies are required to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyrazines may have neuroprotective effects. The exact mechanisms remain under investigation but could involve modulation of neurotransmitter systems or reduction of oxidative stress.
- Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor of certain enzymes involved in metabolic processes related to diseases such as Alzheimer's disease. Specifically, it has been studied for its potential to inhibit beta-secretase (BACE), an enzyme linked to amyloid plaque formation in the brain.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study conducted by Teranishi et al., the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The findings indicated that the compound reduced cell viability significantly at higher concentrations .
Case Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective properties of imidazo[1,2-a]pyrazines highlighted their ability to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. These findings suggest that such compounds could be beneficial in developing treatments for neurodegenerative diseases .
Q & A
Q. What are the critical steps in synthesizing 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione?
The synthesis involves a four-step convergent strategy :
- N-Alkylation : Successive alkylation of hydantoin precursors at N3 and N1 positions using alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃ as a base, achieving multigram scalability .
- Thionation : Regioselective replacement of the C5 carbonyl group with sulfur using phosphorus pentasulfide (P₂S₅) in dioxane under reflux, directed by C4-methyl groups to avoid byproducts .
- Cyclization : Intramolecular heterocondensation with hydrazine hydrate (20 equiv) in ethanol under reflux, enhanced by molecular sieves (4 Å) for ~90% yield .
- Final Alkylation : Introduction of additional substituents (e.g., methyl, propargyl) via N-alkylation under basic conditions .
Q. Which analytical methods validate the structural integrity of this compound?
- NMR Spectroscopy : 1D/2D NMR (e.g., HMBC) confirms regioselectivity and substituent positions .
- LC/ESI-MS : Verifies molecular weight and purity .
- X-ray Crystallography : Resolves absolute configuration and ring fusion, as demonstrated for derivative [24] .
Q. What physicochemical properties are critical for its drug-like behavior?
Prototype derivatives exhibit:
- Water solubility : 47 µg/mL at pH 7.4, suitable for oral bioavailability .
- logP : ~3, indicating balanced lipophilicity for membrane permeability .
- pKa : ~10.0, ensuring neutrality under physiological conditions .
Advanced Research Questions
Q. How can researchers troubleshoot regioselectivity failures during thionation?
- Electronic and steric effects : C4-methyl groups in hydantoin precursors prevent tautomerization, directing thionation exclusively to C5. Unsubstituted hydantoins yield mixed C2/C4 products, requiring substitution for regiocontrol .
- Reaction optimization : Use P₂S₅ in dioxane at reflux for 24 hours, confirmed by LC/ESI-MS to detect regioisomers .
Q. What strategies improve cyclization yields in imidazotriazine formation?
- Solvent and reagent choice : Ethanol with excess hydrazine hydrate (20 equiv) maximizes cyclization efficiency.
- Drying agents : Molecular sieves (4 Å) absorb water, shifting equilibrium toward product formation .
- Reaction monitoring : Track intermediates (e.g., dehydrothionated species) via TLC or LC-MS to optimize timing (5–10 hours) .
Q. How can structural diversity be introduced in late-stage synthesis?
- N-Alkylation : Use methyl iodide, propargyl bromide, or methyl methanesulfonate under NaH/DMF conditions for N2 functionalization .
- Library synthesis : Vary alkylating reagents (e.g., benzyl, allyl) in the final step to generate derivatives for SAR studies .
Q. What experimental designs address contradictions in regioselectivity data?
- Comparative studies : Contrast substituted (e.g., 5,5-dimethylhydantoin) vs. unsubstituted hydantoins to isolate steric/electronic contributions .
- Computational modeling : Apply MMFF94 force fields to predict preferred tautomers and reaction pathways .
- Control experiments : Validate regioselectivity via ¹³C NMR (e.g., thioketone δ ~200 ppm) and synthetic byproduct analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
